N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group and a 2-(2-chlorophenyl)-2-methoxyethyl side chain, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 2-(2-chlorophenyl)-2-methoxyethyl intermediate: This can be achieved through the reaction of 2-chlorobenzyl chloride with methanol in the presence of a base such as sodium hydroxide.
Coupling with pyridine-2-carboxylic acid: The intermediate is then reacted with pyridine-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-2-methoxyacetic acid.
Reduction: Formation of N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-amine.
Substitution: Formation of N-[2-(2-aminophenyl)-2-methoxyethyl]pyridine-2-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide
- N-[2-(2-chlorophenyl)-2-methoxyethyl]nicotinamide
- N-[2-(2-chlorophenyl)-2-methoxyethyl]isonicotinamide
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide stands out due to its unique combination of a pyridine ring and a 2-(2-chlorophenyl)-2-methoxyethyl side chain. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14(11-6-2-3-7-12(11)16)10-18-15(19)13-8-4-5-9-17-13/h2-9,14H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWKQUBAHATDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=N1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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